molecular formula C11H12O2 B2529149 (1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid CAS No. 243665-19-2

(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid

Cat. No. B2529149
CAS RN: 243665-19-2
M. Wt: 176.215
InChI Key: UCXIWZIPSQJEPF-VHSXEESVSA-N
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Description

“(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid”, also known as MCPA, is a cyclopropane carboxylic acid and an analogue of ibuprofen. It has a molecular formula of C11H12O2 and a molecular weight of 176.215 .


Molecular Structure Analysis

The molecular structure of “(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid” consists of a cyclopropane ring attached to a carboxylic acid group and a m-tolyl group. The exact mass of the molecule is 277.13140809 g/mol .


Physical And Chemical Properties Analysis

“(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid” has a molecular weight of 277.31 g/mol . It has a topological polar surface area of 101 Ų . The molecule has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 6 . The complexity of the molecule is 397 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research in the field of chemical synthesis often focuses on the development of novel compounds with unique structural features, such as cyclopropane rings and carboxylic acid functionalities. These studies are crucial for expanding the toolkit available to synthetic chemists, enabling the creation of molecules with potential applications in materials science, pharmacology, and as intermediates in organic synthesis. For instance, studies on the activation of C-H bonds and cyclometalation reactions provide insights into the methodologies that could be applied to synthesize compounds like "(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid" and its derivatives, highlighting the importance of acid-assisted processes and the role of non-innocent solvents in these reactions (Granell & Martínez, 2012).

Biological Activity and Applications

The exploration of the biological activity of compounds structurally related to "(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid" often involves investigating their interaction with biological systems, potential as therapeutic agents, or roles in plant biology. For example, research on the ethylene-action inhibitor 1-methylcyclopropene (1-MCP) demonstrates the utility of such compounds in agriculture to enhance the storage and shelf-life of fruits and vegetables by modulating ethylene-dependent processes (Watkins, 2006). Similarly, studies on the precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), reveal its multifaceted roles in plant biology, suggesting potential areas of interest for further investigation into related compounds (Van de Poel & Van Der Straeten, 2014).

Advanced Materials and Drug Delivery Systems

The research on biodegradable polymers such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) for drug delivery applications underscores the relevance of carboxylic acid-containing compounds in the development of advanced materials. These studies focus on optimizing the release profiles of drugs from microparticles and other delivery vehicles, demonstrating the potential for using structural analogs or derivatives of "(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid" in creating novel drug delivery systems (Fredenberg et al., 2011).

properties

IUPAC Name

(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-2-4-8(5-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXIWZIPSQJEPF-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2C[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid

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